molecular formula C7H11Cl3N2 B12505213 1-(5-Chloropyridin-3-YL)ethan-1-amine 2hcl

1-(5-Chloropyridin-3-YL)ethan-1-amine 2hcl

Cat. No.: B12505213
M. Wt: 229.5 g/mol
InChI Key: JZFWHONHFXUHCN-UHFFFAOYSA-N
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Description

1-(5-Chloropyridin-3-YL)ethan-1-amine 2HCl is a chemical compound with the molecular formula C7H11Cl3N2. It is a derivative of pyridine, characterized by the presence of a chlorine atom at the 5-position of the pyridine ring and an ethanamine group at the 1-position. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Chloropyridin-3-YL)ethan-1-amine 2HCl typically involves the chlorination of pyridine derivatives followed by amination. One common method involves the reaction of 5-chloropyridine with ethylamine under controlled conditions to yield the desired product. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound often involves large-scale chlorination and amination processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Chloropyridin-3-YL)ethan-1-amine 2HCl undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The chlorine atom in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce amine derivatives.

Scientific Research Applications

1-(5-Chloropyridin-3-YL)ethan-1-amine 2HCl has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(5-Chloropyridin-3-YL)ethan-1-amine 2HCl involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

    1-(3-Chloropyridin-2-YL)ethan-1-amine: Similar structure but with chlorine at the 3-position.

    1-(2-Chloropyridin-3-YL)ethan-1-amine: Chlorine at the 2-position instead of the 5-position.

Uniqueness: 1-(5-Chloropyridin-3-YL)ethan-1-amine 2HCl is unique due to the specific positioning of the chlorine atom, which can significantly influence its chemical reactivity and interaction with biological targets. This makes it a valuable compound for specific research applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C7H11Cl3N2

Molecular Weight

229.5 g/mol

IUPAC Name

1-(5-chloropyridin-3-yl)ethanamine;dihydrochloride

InChI

InChI=1S/C7H9ClN2.2ClH/c1-5(9)6-2-7(8)4-10-3-6;;/h2-5H,9H2,1H3;2*1H

InChI Key

JZFWHONHFXUHCN-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=CN=C1)Cl)N.Cl.Cl

Origin of Product

United States

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